molecular formula C8H7NOS B1338352 6-Methylbenzo[d]thiazol-2(3H)-one CAS No. 53827-53-5

6-Methylbenzo[d]thiazol-2(3H)-one

Cat. No. B1338352
CAS RN: 53827-53-5
M. Wt: 165.21 g/mol
InChI Key: ZJFQBNCCRYZGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methylbenzo[d]thiazol-2(3H)-one” is a chemical compound with a thiazole core structure. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The “6-Methylbenzo[d]thiazol-2(3H)-one” is a derivative of thiazole, where a methyl group is attached at the 6th position .


Synthesis Analysis

The synthesis of “6-Methylbenzo[d]thiazol-2(3H)-one” and its derivatives has been reported in various studies. For instance, a series of (E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivatives was developed . The structural investigation of the synthesized derivatives was carried out by several instrumental methods of analysis like IR, and 1H-NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of “6-Methylbenzo[d]thiazol-2(3H)-one” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 181.28 . The linear formula of the compound is C8H7NS2 .

Scientific Research Applications

Anti-Cancer Activity

Benzothiazole derivatives have shown potential in the field of cancer research . For instance, a series of (E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivatives were synthesized and examined for in-vitro anticancer activities . The results indicated that these derivatives showed considerable cytotoxic activity .

Anti-Infective Activity

The same series of benzothiazole derivatives mentioned above were also tested for their anti-infective activities . The biological findings specified that these analogues showed potent antibacterial and antifungal activities . Some of them even displayed potent antimalarial activity .

Anti-Tubercular Compounds

Benzothiazole based compounds have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antimicrobial Agents

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The results revealed that these compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Muscle Relaxant

2-Amino-6-methylbenzothiazole, a muscle relaxant, has been studied for its anti-tetanus activity .

6. DNA Binding and Anion Sensing Applications Some benzothiazole derivatives have been synthesized, characterized, and studied for their DNA binding and colorimetric anion sensing applications .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Various Biological Activities

Benzothiazoles have been reported to have a wide range of biological activities, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Mechanism of Action

properties

IUPAC Name

6-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFQBNCCRYZGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548274
Record name 6-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbenzo[d]thiazol-2(3H)-one

CAS RN

53827-53-5
Record name 6-Methyl-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53827-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 2
6-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 3
6-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 4
6-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
6-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 6
6-Methylbenzo[d]thiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.